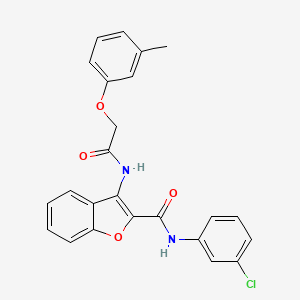
N-(3-chlorophenyl)-3-(2-(m-tolyloxy)acetamido)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-3-(2-(m-tolyloxy)acetamido)benzofuran-2-carboxamide, also known as CTB, is a chemical compound that has been studied extensively for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
New Routes to Heterocycles
Research demonstrates that unsaturated amides, including those similar to the specified compound, can undergo reactions to form various heterocyclic structures. These processes are pivotal in the development of new pharmaceuticals and materials with unique properties (Samii et al., 1987).
Molecular Docking and Drug Design
A study on the synthesis and analysis of anti-inflammatory drugs showcases the design and synthesis process of indole acetamide derivatives, including molecular docking and geometrical optimization. This research underscores the importance of such compounds in the development of new therapeutic agents (Al-Ostoot et al., 2020).
Antimicrobial Screening
The antimicrobial properties of benzofuran derivatives, closely related to the specified compound, were explored through the synthesis and screening of novel series of 2-azetidinone derivatives. These compounds have shown promising results against pathogenic bacteria, highlighting their potential as antimicrobial agents (Idrees et al., 2020).
Synthesis and Characterization
Research on the synthesis and characterization of compounds, including those similar to the specified chemical, provides insights into their structural and chemical properties. These studies are fundamental in understanding the compound's reactivity and potential applications in various fields (Gowda et al., 2007).
Non-peptidic Antagonists
The development of non-peptidic antagonists, such as SR 48968, for receptor studies is an example of how these compounds are used in biochemical research to understand receptor functions and for potential therapeutic applications (Kersey et al., 1996).
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-3-[[2-(3-methylphenoxy)acetyl]amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O4/c1-15-6-4-9-18(12-15)30-14-21(28)27-22-19-10-2-3-11-20(19)31-23(22)24(29)26-17-8-5-7-16(25)13-17/h2-13H,14H2,1H3,(H,26,29)(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLOYRUGAYPBGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-3-(2-(m-tolyloxy)acetamido)benzofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

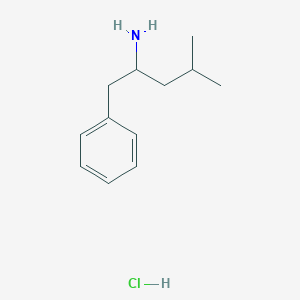
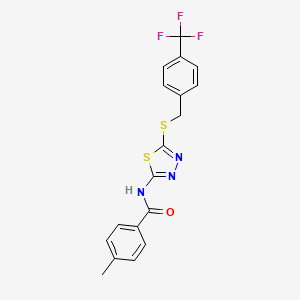
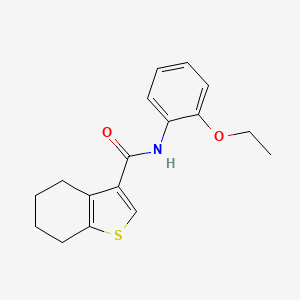
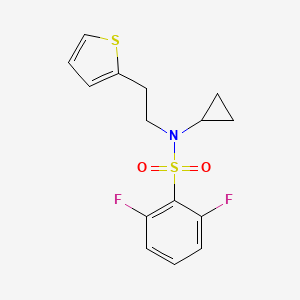
![7-(2-Furyl)-2-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2368567.png)
![3-[(Cyanoacetyl)amino]-2-hydroxybenzoic acid](/img/structure/B2368569.png)
![N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}azepane-1-sulfonamide](/img/structure/B2368570.png)
![1-(2,5-dimethylbenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2368571.png)
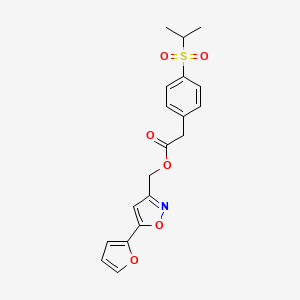
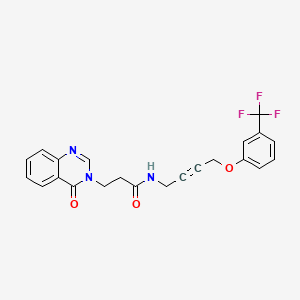
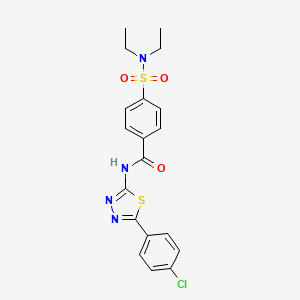
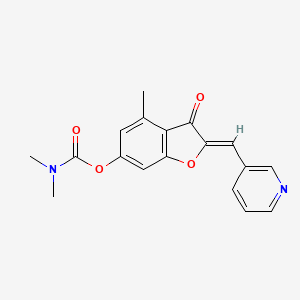
![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B2368580.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2,5-dimethylfuran-3-carboxylate](/img/structure/B2368581.png)